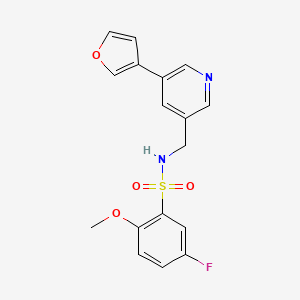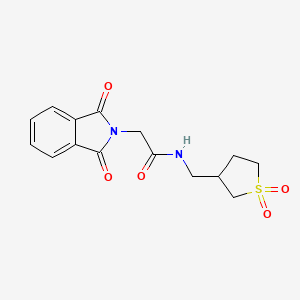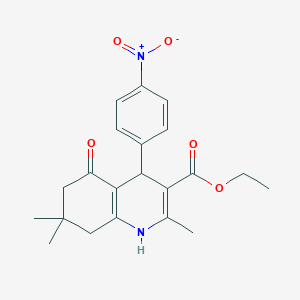![molecular formula C37H34Cl2FeOP2Pd B2894728 Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97% CAS No. 851232-71-8](/img/new.no-structure.jpg)
Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97% is a coordination complex that contains palladium(II) chloride and 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. This compound is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Synthesis of dppf: The synthesis of 1,1'-bis(diphenylphosphino)ferrocene involves the reaction of ferrocene with chlorodiphenylphosphine in the presence of a strong base.
Formation of the complex: The complex is formed by reacting palladium(II) chloride with dppf in acetone. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity. The compound is then purified and characterized using techniques such as NMR spectroscopy and mass spectrometry.
Types of Reactions:
Oxidation: The compound can be oxidized to form palladium(IV) species.
Reduction: Reduction reactions can produce palladium(0) species.
Substitution: The complex can undergo ligand substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Palladium(IV) complexes.
Reduction: Palladium(0) nanoparticles or clusters.
Substitution: Palladium complexes with new ligands.
作用机制
Target of Action
The primary target of Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct is DNA . It binds to DNA and inhibits the synthesis of nucleic acids .
Mode of Action
This compound interacts with its target, DNA, by binding to it . This binding action inhibits the synthesis of nucleic acids , which are essential for the replication and transcription processes in cells.
Biochemical Pathways
The compound affects the DNA replication and transcription pathways . By inhibiting nucleic acid synthesis, it disrupts these pathways, leading to downstream effects such as the inhibition of cell division and growth.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell division and growth . This is due to the disruption of DNA replication and transcription, which are essential processes for cell survival and proliferation.
科学研究应用
Chemistry: The compound is extensively used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
Biology: The compound has been explored for its potential use in biological studies, particularly in the development of new pharmaceuticals and diagnostic tools.
Medicine: Research is ongoing to investigate the compound's potential as a therapeutic agent, particularly in cancer treatment due to its ability to catalyze reactions that can modify biological molecules.
Industry: The compound is used in the chemical industry for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
相似化合物的比较
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4): Another widely used palladium catalyst in cross-coupling reactions.
Bis(pinacolato)diboron (B2pin2): Used in Suzuki-Miyaura coupling reactions.
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3): Another catalyst for cross-coupling reactions.
Uniqueness: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct is unique due to its stability and efficiency in catalyzing cross-coupling reactions. The dppf ligand provides a robust framework that enhances the reactivity of the palladium center.
属性
CAS 编号 |
851232-71-8 |
|---|---|
分子式 |
C37H34Cl2FeOP2Pd |
分子量 |
789.79 |
InChI |
InChI=1S/2C17H14P.C3H6O.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-3(2)4;;;;/h2*1-14H;1-2H3;2*1H;;/q;;;;;;+2/p-2 |
InChI 键 |
WMCRPHRRPFWDES-UHFFFAOYSA-L |
SMILES |
CC(=O)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




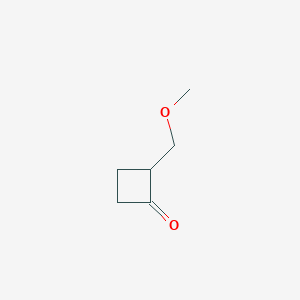
![Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2894650.png)
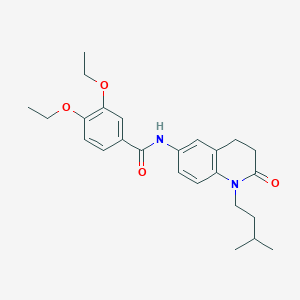
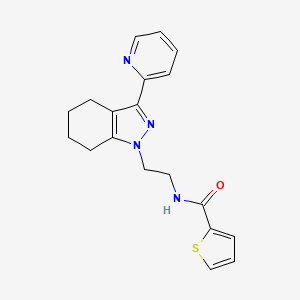

![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2894657.png)
![(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2894659.png)
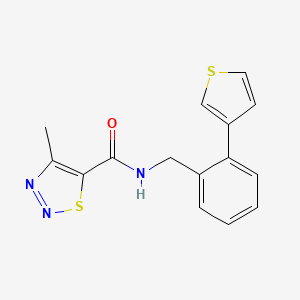
![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol](/img/structure/B2894663.png)
